molecular formula C51H69N13O11S2 B10773812 H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2

H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2

Cat. No.: B10773812
M. Wt: 1104.3 g/mol
InChI Key: OFMQLVRLOGHAJI-LOZGCWDUSA-N
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Description

“H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence and structure of this peptide suggest it may have unique properties and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.

    Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods

In an industrial setting, peptide synthesis may be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking disulfide bonds to yield free thiol groups.

    Substitution: Modifying side chains of amino acids to alter peptide properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Using specific reagents like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl group activation.

Major Products Formed

    Disulfide Bonds: Stabilize the peptide’s three-dimensional structure.

    Modified Peptides: Altered biological activity or stability.

Scientific Research Applications

Peptides like “H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2” have diverse applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating peptide interactions with proteins and cell membranes.

    Medicine: Developing peptide-based therapeutics for diseases such as cancer and diabetes.

    Industry: Using peptides in cosmetics and as bioactive agents in various products.

Mechanism of Action

The mechanism of action for peptides depends on their specific sequence and structure. Generally, peptides can:

    Bind to Receptors: Interact with cell surface receptors to trigger signaling pathways.

    Inhibit Enzymes: Block enzyme activity by binding to active sites.

    Modulate Immune Responses: Influence immune cell activity and cytokine production.

Comparison with Similar Compounds

Similar Compounds

    H-D-Phe-D-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2: Another synthetic peptide with a similar sequence.

    H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2: Lacks the D-configuration in some amino acids.

Uniqueness

“H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2” is unique due to its specific sequence and the presence of both D- and L- amino acids, which can influence its biological activity and stability.

Properties

Molecular Formula

C51H69N13O11S2

Molecular Weight

1104.3 g/mol

IUPAC Name

(4R,7S,13R,16S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35?,36+,37-,38?,39+,40+,41-/m1/s1

InChI Key

OFMQLVRLOGHAJI-LOZGCWDUSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](C(SSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O

Origin of Product

United States

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